molecular formula C17H19NO3 B5750247 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No. B5750247
M. Wt: 285.34 g/mol
InChI Key: CLVNJCUWYGIWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a synthetic compound that belongs to the class of acetamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory process. By inhibiting COX-2 activity, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide research. One potential direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another potential direction is to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. Further research is needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans, and to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized by reacting 2-hydroxy-5-methylphenylacetic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-4-7-16(19)15(8-11)18-17(20)10-21-14-6-5-12(2)13(3)9-14/h4-9,19H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNJCUWYGIWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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